7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-6-4-7-9(13)2-1-3-14-10(7)8(12)5-6/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBDMMSPQWNADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C(=CC(=C2)Br)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves a multi-step process. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction leads to the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired benzoxepin derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring enables bromine displacement by nucleophiles. Key examples include:
Mechanistic Insight : Bromine’s meta-directing effect relative to the ketone directs nucleophiles to the 7-position. Fluorine’s electronegativity enhances ring electrophilicity, accelerating NAS .
Ketone Functionalization
The 5-ketone group undergoes characteristic reductions and condensations:
Reduction Reactions
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 hr | 5-Hydroxybenzoxepine | 92% yield |
| LiAlH₄ | Et₂O, reflux, 4 hr | Over-reduced diol (ring-opening) | 68% yield |
| BH₃·THF | THF, RT, 12 hr | 5-Hydroxy with retained ring structure | 85% yield |
Critical Note : LiAlH₄’s strong reducing power risks ring cleavage, while NaBH₄ provides selective ketone-to-alcohol conversion.
Condensation Reactions
Reaction with hydrazines forms hydrazones, useful for crystallography or further cyclizations:
textCompound + NH₂NHPh → Hydrazone derivative (λmax 320 nm in EtOH) [1]
Oxidation
Controlled oxidation modifies the tetrahydrobenzoxepine ring:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | H₂O/acetone, 0°C, 2 hr | 2,3-Dihydro-1-benzoxepin-5-one | Precursor to bioactive analogs |
| CrO₃ | AcOH, RT, 6 hr | Ring-opened dicarboxylic acid | Limited synthetic utility |
Acid-Catalyzed Ring Opening
In concentrated HCl at 100°C, the ring undergoes hydrolysis to form a γ-keto carboxylic acid derivative:
textC10H8BrFO2 + H2O → C9H7BrFO3 (confirmed by LC-MS)
Halogen Exchange Reactions
The bromine atom participates in palladium-catalyzed cross-couplings:
| Reaction Type | Catalyst System | Product | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 7-Aryl-9-fluoro derivatives | 70–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 7-N-arylaminobenzoxepines | 60–78% |
Optimization Data :
-
Solvent: Toluene/EtOH (4:1)
-
Temperature: 80–100°C
-
Substrate scope limited by fluorine’s steric/electronic effects
Electrophilic Aromatic Substitution (EAS)
Despite fluorine’s deactivating effect, nitration and sulfonation occur under forcing conditions:
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 48 hr | 8-Nitro-7-bromo-9-fluoro |
| Sulfonation | SO₃/H₂SO₄ | 120°C, 24 hr | 8-Sulfo-7-bromo-9-fluoro |
Regiochemistry : Electrophiles attack the 8-position due to ketone and fluorine’s combined directing effects .
Photochemical Reactions
UV irradiation (254 nm) in benzene induces radical bromine migration, forming 6-bromo isomers via a proposed benzoxepinyl radical intermediate .
Stability Under Synthetic Conditions
Critical degradation pathways observed:
Scientific Research Applications
Medicinal Chemistry
7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one has been investigated for its potential as a therapeutic agent. Its structural features allow for interactions with biological targets that can lead to the development of novel pharmaceuticals.
Case Studies:
- Antidepressant Activity : Research indicates that derivatives of benzoxepin compounds may exhibit antidepressant-like effects in animal models . The specific compound's ability to modulate neurotransmitter systems could provide insights into new treatments for mood disorders.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique functional groups facilitate various chemical reactions, making it valuable for synthesizing more complex molecules.
Applications in Synthesis:
- Synthesis of Heterocycles : The compound can be used to synthesize other heterocyclic compounds through cyclization reactions. This is particularly useful in creating scaffolds for drug discovery .
Material Science
Due to its heterocyclic nature and the presence of halogen atoms, this compound has potential applications in the development of advanced materials.
Research Insights:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in creating materials for electronic devices .
Comparative Analysis of Research Findings
Mechanism of Action
The mechanism of action of 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Benzoxepinone Derivatives
Structural and Substituent Variations
The following table summarizes key structural analogs, their substituents, molecular properties, and commercial availability:
*Calculated based on IUPAC nomenclature.
Key Comparative Insights
Electronic and Steric Effects
- Halogen Influence: Bromine (van der Waals radius: 1.85 Å) and chlorine (1.75 Å) introduce steric bulk and enhance lipophilicity compared to fluorine (1.47 Å).
- Substituent Positioning : The 7-bromo-9-fluoro substitution pattern in the target compound may induce unique ring puckering dynamics compared to 9-bromo or 7-chloro analogs. Cremer and Pople’s puckering coordinates () suggest that substituent positions alter out-of-plane displacements, affecting conformational stability.
Commercial Availability and Cost
- 7-Bromo-9-fluoro-... (BLDpharm, $134–$350/50mg) or 7-chloro-9-methyl-... (478.00 €/50mg) .
- Fluorophenyl-substituted derivatives () are niche products with pricing available on request, reflecting specialized applications in materials science.
Biological Activity
7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a compound belonging to the class of dibenzo[b,f]oxepines, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity based on available research findings.
| Property | Value |
|---|---|
| Chemical Formula | C10H10BrFNO2 |
| Molecular Weight | 259.074 g/mol |
| CAS Number | 1094253-85-6 |
| Appearance | White to brown solid |
| Purity | ≥98% |
Biological Activity
Anticancer Properties
Research indicates that compounds within the dibenzo[b,f]oxepine class exhibit significant anticancer properties. For instance, derivatives have shown effectiveness as microtubule inhibitors, which can disrupt cancer cell division. A study highlighted that certain dibenzo[b,f]oxepines inhibited the proliferation of breast cancer cells (MDA-MB-231 line) by inducing apoptosis and disrupting microtubule dynamics .
Anti-inflammatory Effects
this compound has been associated with anti-inflammatory activities. In vitro studies demonstrated its ability to inhibit tumor necrosis factor-alpha (TNF-α) secretion in macrophages, suggesting potential use in treating inflammatory diseases . The compound's structure allows it to interact with various cellular pathways involved in inflammation.
Neuroprotective Effects
Preliminary investigations suggest that dibenzo[b,f]oxepines may offer neuroprotective benefits. They have been studied for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could position them as candidates for treating neurodegenerative diseases .
Case Studies
-
Breast Cancer Study
A recent study investigated the effect of this compound on MDA-MB-231 breast cancer cells. The compound demonstrated an IC50 value of approximately 13.7 μM, indicating potent cytotoxicity against these cells while sparing normal cells . -
Inflammation Model
In a model of acute inflammation using RAW264.7 macrophages, the compound significantly reduced TNF-α levels in a concentration-dependent manner. This effect was comparable to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent .
The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes involved in critical cellular processes:
- Microtubule Interaction : Similar to other dibenzo[b,f]oxepines, this compound likely binds to the colchicine site on tubulin, leading to microtubule destabilization and subsequent apoptosis in rapidly dividing cells .
- Cytokine Modulation : The anti-inflammatory properties are believed to stem from its ability to inhibit signaling pathways that lead to cytokine production.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research in oncology and inflammation-related disorders. Future studies should focus on:
- In Vivo Studies : To validate the efficacy and safety profile observed in vitro.
- Mechanistic Studies : To elucidate detailed pathways through which this compound exerts its effects.
By understanding these mechanisms better, researchers can develop targeted therapies that utilize the unique properties of dibenzo[b,f]oxepines for clinical applications.
Q & A
Q. What synthetic routes are recommended for preparing 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one?
- Methodological Answer : The compound can be synthesized via bromination and fluorination of a tetrahydrobenzoxepinone precursor. For example:
- Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under reflux, followed by purification via column chromatography .
- Fluorination : Introduce fluorine via electrophilic aromatic substitution using Selectfluor™ or similar agents in acetonitrile at 60–80°C .
Key intermediates should be monitored using TLC, and yields optimized by adjusting stoichiometry (e.g., 1.2 equivalents of NBS for bromination) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with a C18 column (≥95% purity threshold) and UV detection at 254 nm .
- Structural Confirmation :
- NMR : Compare H/C NMR shifts with analogous compounds (e.g., 1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzoannulen-5-one: δ 7.2–7.8 ppm for aromatic protons, δ 180–185 ppm for ketone carbonyl) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] (calculated for CHBrFO: 274.97 g/mol) .
Q. What storage conditions are critical for maintaining compound stability?
- Methodological Answer :
- Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation.
- Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in halogenation steps?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination .
- Catalysis : Palladium catalysts (e.g., Pd/C) enhance regioselectivity in fluorination; test under hydrogenation conditions (1 atm H) .
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to optimize solubility and reaction kinetics .
Q. How should researchers address discrepancies in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian 16) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) and adjust purification protocols .
Example: A 0.3 ppm deviation in F NMR may indicate residual solvent; repeat analysis in deuterated DMSO .
Q. What experimental strategies are used to study the compound’s potential biological activity?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) .
- Mechanistic Studies : Use fluorescence microscopy to track cellular uptake or ROS (reactive oxygen species) generation in treated cells .
Q. How can computational modeling predict reactivity or interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding affinity to enzymes (e.g., cytochrome P450) based on the compound’s InChIKey (e.g., IGPLVEFINYOCIR-UHFFFAOYSA-N) .
- QSAR Analysis : Correlate substituent effects (e.g., bromine vs. chlorine) with biological activity using descriptors like logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
